1-Amino-4-phenyl-1H-imidazole-2-thiol CAS number and structure
1-Amino-4-phenyl-1H-imidazole-2-thiol CAS number and structure
An In-Depth Technical Guide to 1-Amino-4-phenyl-1H-imidazole-2-thiol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Amino-4-phenyl-1H-imidazole-2-thiol, a heterocyclic compound of significant interest within medicinal chemistry and drug development. Imidazole derivatives are a cornerstone of many pharmaceuticals due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document delineates the fundamental chemical identity, structural features, and physicochemical properties of 1-Amino-4-phenyl-1H-imidazole-2-thiol. Furthermore, it presents a plausible synthetic pathway, detailed characterization methodologies, and insights into its potential therapeutic applications, grounded in the established bioactivity of related imidazole scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of this specific molecular entity.
Chemical Identity and Core Properties
The foundational step in evaluating any compound for research and development is to establish its precise chemical identity and key physicochemical properties. These data provide the basis for all subsequent experimental design and interpretation.
Core Identifiers
The unambiguous identification of 1-Amino-4-phenyl-1H-imidazole-2-thiol is established by its CAS Registry Number and structural formula.
| Identifier | Value | Source |
| CAS Number | 16218-88-5 | [4] |
| Molecular Formula | C₉H₉N₃S | [4][5] |
| Molecular Weight | 191.25 g/mol | [4] |
| IUPAC Name | 1-amino-4-phenyl-1H-imidazole-2-thiol | [5] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN(C(=S)N2)N | [5] |
Chemical Structure
The structure reveals a five-membered imidazole ring substituted with a phenyl group at the C4 position, an amino group at the N1 position, and a thiol group at the C2 position. This arrangement of functional groups is critical to its chemical reactivity and biological activity.
Caption: 2D Structure of 1-Amino-4-phenyl-1H-imidazole-2-thiol.
Predicted Physicochemical Properties
Computational models provide valuable preliminary data on a compound's behavior. The following properties for 1-Amino-4-phenyl-1H-imidazole-2-thiol have been predicted.
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 0.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[5] |
| Monoisotopic Mass | 191.05171 Da | Precise mass used for identification in high-resolution mass spectrometry.[5] |
| H-Bond Donors | 1 | The thiol and amino groups can donate hydrogen bonds, influencing interactions with biological targets. |
| H-Bond Acceptors | 4 | The nitrogen atoms and sulfur can act as hydrogen bond acceptors, contributing to binding affinity. |
| TPSA | 17.82 Ų | The Topological Polar Surface Area suggests good potential for oral bioavailability. |
Data sourced from PubChem predictions.[5]
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for further investigation. While specific literature for this exact molecule is sparse, a logical synthesis can be proposed based on established imidazole chemistry.
Proposed Synthetic Pathway
The synthesis of the 4-phenyl-imidazole core is often achieved via the condensation of an α-haloketone with an amidine or related precursor. For this N-amino substituted thiol, a plausible route involves the cyclization of a thiosemicarbazide derivative with 2-bromo-1-phenylethanone.
Caption: Proposed synthetic workflow for the target compound.
Hypothetical Synthesis Protocol
This protocol is a representative methodology. Researchers should perform their own optimization.
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Reaction Setup: To a solution of thiosemicarbazide (1.0 eq) in absolute ethanol (10 mL/mmol), add 2-bromo-1-phenylethanone (1.0 eq).
-
Condensation: Stir the mixture at room temperature for 2-4 hours to facilitate the initial condensation reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add a mild base such as sodium acetate (2.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 6-12 hours. The cyclization reaction results in the formation of the imidazole ring.
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
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Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-Amino-4-phenyl-1H-imidazole-2-thiol.
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques.
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¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include multiplets in the aromatic region (δ 7.2-7.8 ppm, 5H) corresponding to the phenyl ring protons. A singlet for the C5-H of the imidazole ring would likely appear around δ 7.0-7.5 ppm. The amino (NH₂) protons would present as a broad singlet (exchangeable with D₂O) potentially around δ 5.0-6.0 ppm, and the thiol (SH) proton would appear as another broad singlet, typically further downfield (δ 12-13 ppm).[1][6]
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IR (KBr, cm⁻¹): Key absorption bands would be expected for N-H stretching of the amino group (3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N stretching of the imidazole ring (~1610 cm⁻¹), and C=S stretching (~1250 cm⁻¹).[1]
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Mass Spectrometry (ESI-MS): The analysis should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.0589.[5]
Potential Applications and Research Insights
The unique combination of the imidazole core, a phenyl substituent, an amino group, and a reactive thiol moiety makes this compound a compelling candidate for various therapeutic applications.
Antimicrobial and Antifungal Activity
The imidazole ring is a well-known pharmacophore present in numerous antifungal drugs (e.g., ketoconazole). The thiol group can enhance this activity by interacting with metabolic enzymes in pathogens.[1] Therefore, 1-Amino-4-phenyl-1H-imidazole-2-thiol is a strong candidate for screening against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans.
Caption: Workflow for a standard disc diffusion antimicrobial assay.
Enzyme Inhibition and Anticancer Research
Phenyl-imidazole derivatives have been investigated as inhibitors of key enzymes in disease pathways. Notably, they have shown potential as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.[7] The structural features of 1-Amino-4-phenyl-1H-imidazole-2-thiol align with those of other IDO inhibitors, making it a valuable subject for docking studies and in vitro enzymatic assays. The thiol group may also chelate metal ions in the active sites of metalloenzymes, broadening its potential as an enzyme inhibitor.[8]
Antioxidant Properties
The thiol (-SH) group is a potent scavenger of reactive oxygen species (ROS).[8] Compounds containing this functionality are often explored for their antioxidant capabilities, which are relevant in mitigating oxidative stress associated with various inflammatory diseases and neurodegenerative disorders.
Conclusion
1-Amino-4-phenyl-1H-imidazole-2-thiol is a multifaceted heterocyclic compound with a high potential for discovery-phase research. Its straightforward, plausible synthesis and the rich bioactivity associated with its constituent functional groups position it as a promising scaffold for developing novel antimicrobial, anticancer, and antioxidant agents. The technical information and proposed experimental frameworks provided in this guide offer a solid foundation for scientists and researchers to initiate and advance investigations into this compelling molecule.
References
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PubChemLite. (n.d.). 1-amino-4-phenyl-1h-imidazole-2-thiol. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]
- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
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PubChem. (n.d.). Imidazole-2-thiol, 4-phenyl-. Retrieved from [Link]
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Global Substance Registration System. (n.d.). IMIDAZOLE-2-THIOL, 4-PHENYL-. Retrieved from [Link]
- Mellor, K. C., et al. (2012). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 55(23), 10516–10521.
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Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
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KTU AVES. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]
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NIST. (n.d.). 1H-Imidazole, 1-phenyl-. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol. Retrieved from [Link]
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